Tyrphostin A1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

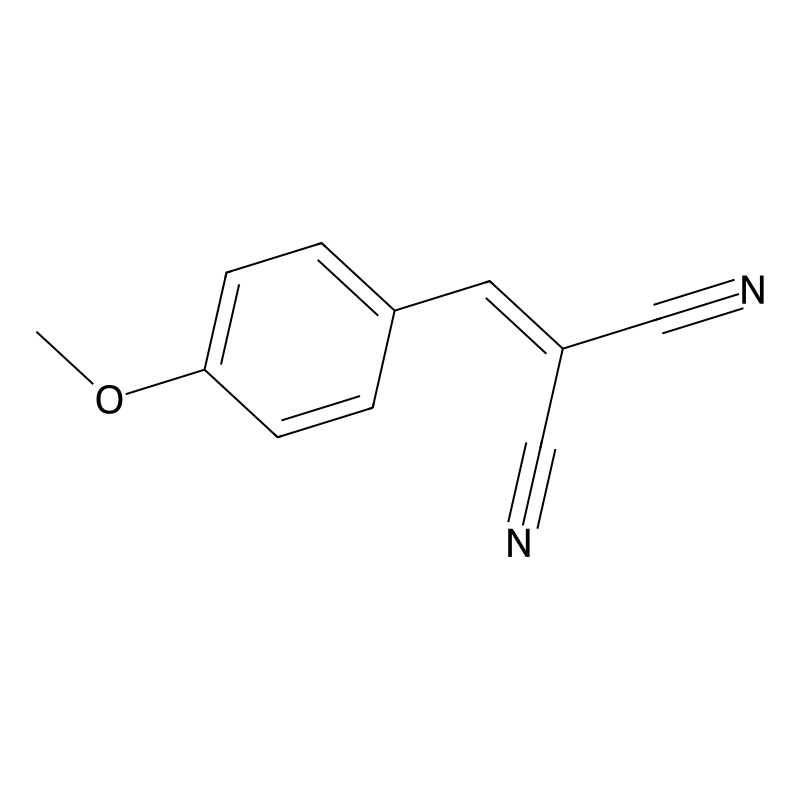

SMILES

solubility

Synonyms

Canonical SMILES

Tyrphostin A1 (CAS 2826-26-8), also known as AG9 or Tyrphostin 1, is a benzylidenemalononitrile derivative primarily procured as a highly reliable negative control for tyrosine kinase inhibition studies . While active tyrphostins potently inhibit targets like EGFR and JAK2, Tyrphostin A1 lacks the specific phenolic substitutions required for kinase binding, rendering it essentially inactive against these targets . For industrial and academic buyers, sourcing this specific high-purity (≥98%) analog is critical for validating assay specificity, as it allows researchers to isolate true kinase-mediated effects from the non-specific chemical interactions or baseline cytotoxicity associated with the core tyrphostin scaffold.

When validating kinase inhibitors, researchers often default to vehicle-only (e.g., DMSO) negative controls, which fails to account for the intrinsic biological activity of the inhibitor's structural backbone . Substituting Tyrphostin A1 with an unrelated inactive compound or a simple solvent introduces critical experimental vulnerabilities, as it leaves non-specific lipid membrane interactions, ion channel blocking, or scaffold-induced cytotoxicity uncontrolled [1]. Procuring the exact Tyrphostin A1 molecule ensures that the control matches the molecular weight, lipophilicity, and cell-penetrating characteristics of active tyrphostins like AG490 or AG1478, thereby satisfying the rigorous validation standards required by peer-reviewed journals and downstream drug development pipelines [2].

Baseline EGFR Kinase Inactivity for Assay Validation

To prove that an observed cellular response is due to specific EGFR inhibition rather than general chemical exposure, assays require a structurally matched inactive control. Tyrphostin A1 demonstrates an EGFR kinase IC50 of >1250 μM, making it virtually inactive compared to active analogs like AG1478, which exhibits an IC50 of 3 nM, or AG18 (IC50 25-40 μM)[1]. This massive quantitative gap allows researchers to confidently subtract background scaffold effects without interfering with the target kinase.

| Evidence Dimension | EGFR Kinase Inhibition (IC50) |

| Target Compound Data | Tyrphostin A1: >1250 μM |

| Comparator Or Baseline | AG1478: 3 nM; AG18: 25-40 μM |

| Quantified Difference | Over 400,000-fold lower potency than AG1478 |

| Conditions | In vitro EGFR kinase biochemical assay |

Procuring this specific inactive analog is mandatory for distinguishing true targeted kinase inhibition from non-specific scaffold toxicity.

JAK/STAT Pathway Specificity Verification

In studies targeting the JAK/STAT pathway, establishing the specificity of inhibitors like AG490 is a major procurement and validation hurdle [1]. Quantitative immunoblotting demonstrates that while AG490 strongly inhibits constitutive STAT3 phosphorylation at 60-80 μM, incubation with 100 μM of Tyrphostin A1 yields zero inhibition of the same target [2]. This confirms that Tyrphostin A1 is the optimal structural baseline for JAK2/STAT3 research, ensuring that downstream apoptotic or anti-proliferative effects are correctly attributed to pathway blockade .

| Evidence Dimension | Inhibition of Constitutive STAT3 Phosphorylation |

| Target Compound Data | Tyrphostin A1 (100 μM): No inhibition |

| Comparator Or Baseline | AG490 (60-80 μM): Strong/near-complete inhibition |

| Quantified Difference | Absolute functional divergence despite structural similarity |

| Conditions | Mycosis fungoides tumor cell lines incubated for 16 hours |

Provides the definitive negative control required to validate AG490-mediated JAK/STAT inhibition in oncology and immunology research.

Kinase-Independent Immunomodulatory Potency

Beyond its utility as a negative control, Tyrphostin A1 possesses distinct, procurement-relevant activity in immunology . In macrophage cultures stimulated by CD40L, the addition of Tyrphostin A1 produces a dose-dependent decrease in IL-12 p40 production, achieving a maximal inhibition of 62.5% at a concentration of 10 μM . Compared to untreated stimulated baselines, this significant reduction highlights its unique utility as an active agent for researchers specifically targeting CD40-mediated NF-κB translocation and Th1 cell generation.

| Evidence Dimension | IL-12 p40 Production Inhibition |

| Target Compound Data | Tyrphostin A1 (10 μM): 62.5% maximal inhibition |

| Comparator Or Baseline | Untreated CD40L-stimulated baseline: 0% inhibition |

| Quantified Difference | 62.5% suppression of IL-12 p40 secretion |

| Conditions | CD40L-stimulated macrophage cultures |

Allows buyers in immunology to procure Tyrphostin A1 as an active, targeted inhibitor of the CD40L/IL-12 pathway, independent of its kinase control applications.

Parallel Vehicle Compatibility and Processability

To function effectively as a structural control, a compound must mirror the physical handling and solubility traits of the active test agents . Tyrphostin A1 is highly soluble in DMSO and achieves a clear solution in chloroform at 50 mg/mL . This perfectly matches the formulation requirements of active tyrphostins (which are typically formulated in DMSO), allowing laboratory personnel to use identical solvent concentrations across all test and control wells, thereby eliminating solvent-induced artifacts in sensitive cellular assays .

| Evidence Dimension | Solubility and Vehicle Compatibility |

| Target Compound Data | Tyrphostin A1: Soluble in DMSO; 50 mg/mL in Chloroform |

| Comparator Or Baseline | Active Tyrphostins (e.g., AG490): Require DMSO formulation |

| Quantified Difference | 1:1 solvent compatibility for parallel assay design |

| Conditions | Standard laboratory stock solution preparation |

Ensures seamless integration into existing high-throughput screening workflows without requiring divergent solvent protocols.

Rigorous Negative Control in EGFR and JAK/STAT Inhibitor Screening

Because Tyrphostin A1 exhibits an IC50 >1250 μM for EGFR and fails to inhibit STAT3 at 100 μM, it is the optimal structural baseline for validating active tyrphostins like AG1478 and AG490. Procuring this compound allows screening facilities to definitively prove that observed cellular toxicity or pathway suppression is target-specific, rather than a generic artifact of the benzylidenemalononitrile scaffold [1].

Targeted Modulation of the CD40L/IL-12 Immune Axis

Independent of its role as a kinase control, Tyrphostin A1 is actively utilized in immunological research to block CD40L-induced NF-κB translocation. Its proven ability to inhibit IL-12 p40 production by up to 62.5% at 10 μM makes it a valuable procurement target for laboratories modeling Th1 cell generation or experimental allergic encephalomyelitis (EAE).

Baseline Profiling for Off-Target Ion Channel Interactions

Tyrphostin compounds occasionally exhibit non-specific interactions with voltage-gated calcium channels or background membrane conductance. By utilizing Tyrphostin A1 alongside active analogs, electrophysiology labs can systematically subtract these scaffold-dependent off-target effects, ensuring that only kinase-dependent channel modulations are recorded [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Dates

The tricarboxylic acid cycle activity in cultured primary astrocytes is strongly accelerated by the protein tyrosine kinase inhibitor tyrphostin 23

Michaela C Hohnholt, Eva-Maria Blumrich, Helle S Waagepetersen, Ralf DringenPMID: 27894844 DOI: 10.1016/j.neuint.2016.11.008

Abstract

Tyrphostin 23 (T23) is a well-known inhibitor of protein tyrosine kinases and has been considered as potential anti-cancer drug. T23 was recently reported to acutely stimulate the glycolytic flux in primary cultured astrocytes. To investigate whether T23 also affects the tricarboxylic acid (TCA) cycle, we incubated primary rat astrocyte cultures with [U-C]glucose in the absence or the presence of 100 μM T23 for 2 h and analyzed the

C metabolite pattern. These incubation conditions did not compromise cell viability and confirmed that the presence of T23 doubled glycolytic lactate production. In addition, T23-treatment strongly increased the molecular carbon labeling of the TCA cycle intermediates citrate, succinate, fumarate and malate, and significantly increased the incorporation of

C-labelling into the amino acids glutamate, glutamine and aspartate. These results clearly demonstrate that, in addition to glycolysis, also the mitochondrial TCA cycle is strongly accelerated after exposure of astrocytes to T23, suggesting that a protein tyrosine kinase may be involved in the regulation of the TCA cycle in astrocytes.

Tyk2 is a therapeutic target for psoriasis-like skin inflammation

Masayuki Ishizaki, Ryuta Muromoto, Toshihiko Akimoto, Yuichi Sekine, Shigeyuki Kon, Manish Diwan, Hiroaki Maeda, Sumihito Togi, Kazuya Shimoda, Kenji Oritani, Tadashi MatsudaPMID: 24345760 DOI: 10.1093/intimm/dxt062

Abstract

Tyrosine kinase 2 (Tyk2), a member of the Jak kinase family, mediates signals triggered by various cytokines, which are related to the pathogenesis of psoriasis. In this study, we investigated the role of Tyk2 in IL-23-induced psoriasis-like skin inflammation. Tyk2(-/-) mice when injected with IL-23 showed significantly reduced ear skin swelling with epidermal hyperplasia and inflammatory cell infiltration compared with wild-type mice. In addition, Tyk2 deficiency reduced production of pro-inflammatory cytokines and psoriasis-relevant anti-microbial peptides. More noteworthy is that Tyk2 directly regulated IL-22-dependent inflammation and epidermal hyperplasia. Taken together with the inhibition of IL-23-induced inflammation by treatment with neutralizing antibodies against IL-17 or IL-22, Tyk2 participates in both IL-23 and IL-22 signal transduction to mediate psoriasis-like skin inflammation. On the basis of these findings, we demonstrated for the first time that a small-molecule Tyk2 inhibitor significantly inhibited IL-23-induced inflammation and cytokine production in the skin. These observations demonstrate the important role of Tyk2 in experimental skin inflammation and indicate the therapeutic potential of Tyk2 inhibition in human psoriasis.Inhibitory Effects of Genistein on Vascular Smooth Muscle Cell Proliferation Induced by Ox-LDL: Role of BKCa Channels

Bing Bai, Nanjuan Lu, Wei Zhang, Jinghan Lin, Tingting Zhao, Shanshan Zhou, Elona Khasanova, Liming ZhangPMID: 33415067 DOI: 10.1155/2020/8895449

Abstract

Oxidized low-density lipoprotein (Ox-LDL) is a crucial pathogenic factor for vascular diseases, which can induce the proliferation of vascular smooth muscle cells (VSMCs). Genistein is the main component of soybean isoflavone. Genistein has a variety of pharmacological properties in the treatment of vascular diseases and a promising clinical application. Large-conductance calcium-activated potassium (BKCa) channels are the primary type of potassium channels in VSMCs, which regulate various biological functions of VSMCs. However, whether genistein exerts an antiproliferation effect on Ox-LDL-stimulated VSMCs remains unclear. The current study is aimed at elucidating the effect of genistein on the Ox-LDL-stimulated proliferation of VSMCs and its possible molecular mechanism, especially the electrophysiological mechanism related to BKCa channels.Monoculture VSMC was obtained by an acute enzyme-dispersing method. The proliferation of cells was measured by CCK-8, cell cycle, and proliferating cell nuclear antigen (PCNA) expression. The BKCa whole-cell currents were measured by patch-clamp.

Ox-LDL treatment induced the proliferation of VSMCs, upregulated the BKCa protein expression, and increased the density of BKCa currents, while genistein significantly inhibited these effects caused by Ox-LDL. BKCa channels exerted a regulatory role in the proliferation of VSMCs in response to Ox-LDL. The inhibition of BKCa channels suppressed Ox-LDL-stimulated VSMC proliferation, while the activation of BKCa channels showed the opposite effect. Moreover, genistein suppressed the activity of BKCa, including protein expression and current density in a protein tyrosine kinase- (PTK-) dependent manner.

This study demonstrated that genistein inhibited the Ox-LDL-mediated proliferation of VSMCs by blocking the cell cycle progression; the possible molecular mechanism may be related to PTK-dependent suppression of BKCa channels. Our results provided novel ideas for the application of genistein in the treatment of vascular diseases and proposed a unique insight into the antiproliferative molecular mechanism of genistein.

Hitching a ride on vesicles: cauliflower mosaic virus movement protein trafficking in the endomembrane system

Anna Vittoria Carluccio, Stefania Zicca, Livia StavolonePMID: 24477592 DOI: 10.1104/pp.113.234534

Abstract

The transport of a viral genome from cell to cell is enabled by movement proteins (MPs) targeting the cell periphery to mediate the gating of plasmodesmata. Given their essential role in the development of viral infection, understanding the regulation of MPs is of great importance. Here, we show that cauliflower mosaic virus (CaMV) MP contains three tyrosine-based sorting signals that interact with an Arabidopsis (Arabidopsis thaliana) μA-adaptin subunit. Fluorophore-tagged MP is incorporated into vesicles labeled with the endocytic tracer N-(3-triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide. The presence of at least one of the three endocytosis motifs is essential for internalization of the protein from the plasma membrane to early endosomes, for tubule formation, and for CaMV infection. In addition, we show that MP colocalizes in vesicles with the Rab GTPase AtRAB-F2b, which is resident in prevacuolar late endosomal compartments that deliver proteins to the vacuole for degradation. Altogether, these results demonstrate that CaMV MP traffics in the endocytic pathway and that virus viability depends on functional host endomembranes.Differential Regulation of Clathrin and Its Adaptor Proteins during Membrane Recruitment for Endocytosis

Chao Wang, Tianwei Hu, Xu Yan, Tingting Meng, Yutong Wang, Qingmei Wang, Xiaoyue Zhang, Ying Gu, Clara Sánchez-Rodríguez, Astrid Gadeyne, Jinxing Lin, Staffan Persson, Daniël Van Damme, Chuanyou Li, Sebastian Y Bednarek, Jianwei PanPMID: 26945051 DOI: 10.1104/pp.15.01716

Abstract

In plants, clathrin-mediated endocytosis (CME) is dependent on the function of clathrin and its accessory heterooligomeric adaptor protein complexes, ADAPTOR PROTEIN2 (AP-2) and the TPLATE complex (TPC), and is negatively regulated by the hormones auxin and salicylic acid (SA). The details for how clathrin and its adaptor complexes are recruited to the plasma membrane (PM) to regulate CME, however, are poorly understood. We found that SA and the pharmacological CME inhibitor tyrphostin A23 reduce the membrane association of clathrin and AP-2, but not that of the TPC, whereas auxin solely affected clathrin membrane association, in Arabidopsis (Arabidopsis thaliana). Genetic and pharmacological experiments revealed that loss of AP2μ or AP2σ partially affected the membrane association of other AP-2 subunits and that the AP-2 subunit AP2σ, but not AP2μ, was required for SA- and tyrphostin A23-dependent inhibition of CME Furthermore, we show that although AP-2 and the TPC are both required for the PM recruitment of clathrin in wild-type cells, the TPC is necessary for clathrin PM association in AP-2-deficient cells. These results indicate that developmental signals may differentially modulate the membrane recruitment of clathrin and its core accessory complexes to regulate the process of CME in plant cells.Effects of tyrosine kinase and phosphatase inhibitors on mitosis progression in synchronized tobacco BY-2 cells

Ya A Sheremet, A I Yemets, A Azmi, K Vissenberg, J P Verbelen, Ya B BlumePMID: 23342643 DOI:

Abstract

To test whether reversible tubulin phosphorylation plays any role in the process of plant mitosis the effects of inhibitors of tyrosine kinases, herbimycin A, genistein and tyrphostin AG 18, and of an inhibitor of tyrosine phosphatases, sodium orthovanadate, on microtubule organization and mitosis progression in a synchronized BY-2 culture has been investigated. It was found that treatment with inhibitors of tyrosine kinases of BY-2 cells at the G2/M transition did not lead to visible disturbances of mitotic microtubule structures, while it did reduce the frequency of their appearance. We assume that a decreased tyrosine phosphorylation level could alter the microtubule dynamic instability parameters during interphase/prophase transition. All types of tyrosine kinase inhibitors used caused a prophase delay: herbimycin A and genistein for 2 h, and tyrphostin AG18 for 1 h. Thereafter the peak of mitosis was displaced for 1 h by herbimycin A or genistein exposure, but after tyrphostin AG18 treatment the timing of the mitosis-peak was comparable to that in control cells. Enhancement of tyrosine phosphorylation induced by the tyrosine phosphatase inhibitor resulted in the opposite effect on BY-2 mitosis transition. Culture treatment with sodium orthovanadate during 1 h resulted in an accelerated start of the prophase and did not lead to the alteration in time of the mitotic index peak formation, as compared to control cells. We suppose that the reversible tyrosine phosphorylation can be involved in the regulation of interphase to M phase transition possibly through regulation of microtubule dynamics in plant cells.The Protein Tyrosine Kinase Inhibitor Tyrphostin 23 Strongly Accelerates Glycolytic Lactate Production in Cultured Primary Astrocytes

Eva-Maria Blumrich, Reshma Kadam, Ralf DringenPMID: 27278759 DOI: 10.1007/s11064-016-1972-3

Abstract

Tyrphostin 23 (T23) is a well-known inhibitor of protein tyrosine kinases. To investigate potential acute effects of T23 on the viability and the glucose metabolism of brain cells, we exposed cultured primary rat astrocytes to T23 for up to 4 h. While the viability and the morphology of the cultured astrocytes were not acutely affected by the presence of T23 in concentrations of up to 300 µM, this compound caused a rapid, time- and concentration-dependent increase in glucose consumption and lactate release. Maximal effects on glycolytic flux were found for incubations with 100 µM T23 for 2 h which doubled both glucose consumption and lactate production. The stimulation of glycolytic flux by T23 was reversible, completely abolished upon removal of the compound and not found in presence of other known inhibitors of endocytosis. Structurally related compounds such as tyrphostin 25 and catechol or modulators of AMP kinase activity did neither affect the basal nor the T23-stimulated lactate production by astrocytes. In contrast, the presence of the phosphatase inhibitor vanadate completely abolished the stimulation by T23 of astrocytic lactate production in a concentration-dependent manner. These data suggest that T23-sensitive phosphorylation/dephosphorylation events are involved in the regulation of astrocytic glycolysis.Sensitivity to Flg22 is modulated by ligand-induced degradation and de novo synthesis of the endogenous flagellin-receptor FLAGELLIN-SENSING2

John M Smith, Daniel J Salamango, Michelle E Leslie, Carina A Collins, Antje HeesePMID: 24220680 DOI: 10.1104/pp.113.229179

Abstract

FLAGELLIN-SENSING2 (FLS2) is the plant cell surface receptor that perceives bacterial flagellin or flg22 peptide, initiates flg22-signaling responses, and contributes to bacterial growth restriction. Flg22 elicitation also leads to ligand-induced endocytosis and degradation of FLS2 within 1 h. Why plant cells remove this receptor precisely at the time during which its function is required remains mainly unknown. Here, we assessed in planta flg22-signaling competency in the context of ligand-induced degradation of endogenous FLS2 and chemical interference known to impede flg22-dependent internalization of FLS2 into endocytic vesicles. Within 1 h after an initial flg22 treatment, Arabidopsis (Arabidopsis thaliana) leaf tissue was unable to reelicit flg22 signaling in a ligand-, time-, and dose-dependent manner. These results indicate that flg22-induced degradation of endogenous FLS2 may serve to desensitize cells to the same stimulus (homologous desensitization), likely to prevent continuous signal output upon repetitive flg22 stimulation. In addition to impeding ligand-induced FLS2 degradation, pretreatment with the vesicular trafficking inhibitors Wortmannin or Tyrphostin A23 impaired flg22-elicited reactive oxygen species production that was partially independent of BRASSINOSTEROID INSENSITIVE1-ASSOCIATED KINASE1. Interestingly, these inhibitors did not affect flg22-induced mitogen-activated protein kinase phosphorylation, indicating the ability to utilize vesicular trafficking inhibitors to target different flg22-signaling responses. For Tyrphostin A23, reduced flg22-induced reactive oxygen species could be separated from the defect in FLS2 degradation. At later times (>2 h) after the initial flg22 elicitation, recovery of FLS2 protein levels positively correlated with resensitization to flg22, indicating that flg22-induced new synthesis of FLS2 may prepare cells for a new round of monitoring the environment for flg22.Contribution of host intracellular transport machineries to intercellular movement of turnip mosaic virus

Maxime Agbeci, Romain Grangeon, Richard S Nelson, Huanquan Zheng, Jean-François LalibertéPMID: 24098128 DOI: 10.1371/journal.ppat.1003683

Abstract

The contribution of different host cell transport systems in the intercellular movement of turnip mosaic virus (TuMV) was investigated. To discriminate between primary infections and secondary infections associated with the virus intercellular movement, a gene cassette expressing GFP-HDEL was inserted adjacent to a TuMV infectious cassette expressing 6K₂:mCherry, both within the T-DNA borders of the binary vector pCambia. In this system, both gene cassettes were delivered to the same cell by a single binary vector and primary infection foci emitted green and red fluorescence while secondarily infected cells emitted only red fluorescence. Intercellular movement was measured at 72 hours post infiltration and was estimated to proceed at an average rate of one cell being infected every three hours over an observation period of 17 hours. To determine if the secretory pathway were important for TuMV intercellular movement, chemical and protein inhibitors that blocked both early and late secretory pathways were used. Treatment with Brefeldin A or Concanamycin A or expression of ARF1 or RAB-E1d dominant negative mutants, all of which inhibit pre- or post-Golgi transport, reduced intercellular movement by the virus. These treatments, however, did not inhibit virus replication in primary infected cells. Pharmacological interference assays using Tyrphostin A23 or Wortmannin showed that endocytosis was not important for TuMV intercellular movement. Lack of co-localization by endocytosed FM4-64 and Ara7 (AtRabF2b) with TuMV-induced 6K₂-tagged vesicles further supported this conclusion. Microfilament depolymerizing drugs and silencing expression of myosin XI-2 gene, but not myosin VIII genes, also inhibited TuMV intercellular movement. Expression of dominant negative myosin mutants confirmed the role played by myosin XI-2 as well as by myosin XI-K in TuMV intercellular movement. Using this dual gene cassette expression system and transport inhibitors, components of the secretory and actomyosin machinery were shown to be important for TuMV intercellular spread.Molecular mechanism of constitutive endocytosis of Acid-sensing ion channel 1a and its protective function in acidosis-induced neuronal death

Wei-Zheng Zeng, Di-Shi Liu, Bo Duan, Xing-Lei Song, Xiang Wang, Dong Wei, Wen Jiang, Michael X Zhu, Yong Li, Tian-Le XuPMID: 23595764 DOI: 10.1523/JNEUROSCI.5206-12.2013

Abstract

Acid-sensing ion channels (ASICs) are proton-gated cation channels widely expressed in the peripheral and CNSs, which critically contribute to a variety of pathophysiological conditions that involve tissue acidosis, such as ischemic stroke and epileptic seizures. However, the trafficking mechanisms of ASICs and the related proteins remain largely unknown. Here, we demonstrate that ASIC1a, the main ASIC subunit in the brain, undergoes constitutive endocytosis in a clathrin- and dynamin-dependent manner in both mouse cortical neurons and heterologous cell cultures. The endocytosis of ASIC1a was inhibited by either the small molecular inhibitor tyrphostin A23 or knockdown of the core subunit of adaptor protein 2 (AP2) μ2 using RNA interference, supporting a clathrin-dependent endocytosis of ASIC1a. In addition, the internalization of ASIC1a was blocked by dominant-negative dynamin1 mutation K44A and the small molecular inhibitor dynasore, suggesting that it is also dynamin-dependent. We show that the membrane-proximal residues (465)LCRRG(469) at the cytoplasmic C terminus of ASIC1a are critical for interaction with the endogenous adaptor protein complex and inhibition of ASIC1a internalization strongly exacerbated acidosis-induced death of cortical neurons from wild-type but not ASIC1a knock-out mice. Together, these results reveal the molecular mechanism of ASIC1a internalization and suggest the importance of endocytic pathway in functional regulation of ASIC1a channels as well as neuronal damages mediated by these channels during neurodegeneration.Explore Compound Types